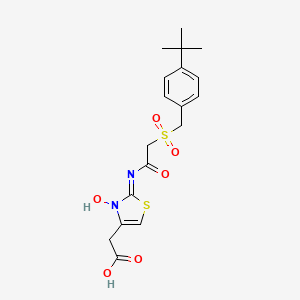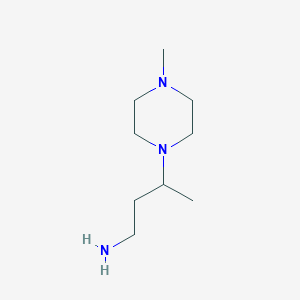
3-(4-Methylpiperazin-1-yl)butan-1-amine
Overview
Description
3-(4-Methylpiperazin-1-yl)butan-1-amine is an organic compound with the molecular formula C9H21N3. It is a heterocyclic compound that can be used as a pharmaceutical intermediate . The compound has a molecular weight of 171.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Structure-Activity Relationship Studies
- Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, including derivatives of 3-(4-Methylpiperazin-1-yl)butan-1-amine, was synthesized to study their potency as ligands of the histamine H4 receptor. These compounds demonstrated significant anti-inflammatory and antinociceptive activities in animal models, suggesting potential applications in pain management (Altenbach et al., 2008).
Synthesis and Transformation
Novel EPC Synthesis : Derivatives of this compound were synthesized from the methyl ester of (S)-serine, leading to novel ligands for central nervous system receptors with promising interaction with σ1-receptors (Beduerftig, Weigl, & Wünsch, 2001).
Key Precursor to Imatinib : An efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of imatinib, was developed. This method is scalable and provides high yields, underscoring the compound's importance in pharmaceutical synthesis (Koroleva et al., 2012).
Asymmetric Synthesis of Amines
- Versatile Intermediates for Amine Synthesis : N-tert-Butanesulfinyl imines, derived from compounds including this compound, are versatile intermediates for the asymmetric synthesis of amines. These intermediates facilitate the synthesis of a wide range of highly enantioenriched amines, contributing to the development of new pharmaceuticals (Ellman, Owens, & Tang, 2002).
Pharmacological and Biological Studies
- Antiprotozoal Activity : ω-Aminoacyl and -alkyl derivatives of this compound exhibited promising antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. These studies indicate the potential of such derivatives in developing new antiprotozoal agents (Faist et al., 2013).
Mechanism of Action
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and several others related to specific response measures in case of exposure .
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(3-4-10)12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMGCKSGDXYVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649201 | |
| Record name | 3-(4-Methylpiperazin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4553-30-4 | |
| Record name | 3-(4-Methylpiperazin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]acetic acid](/img/structure/B1629561.png)
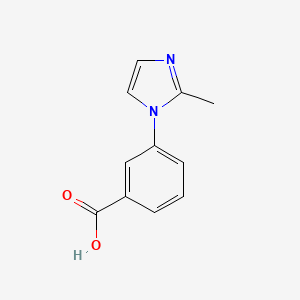
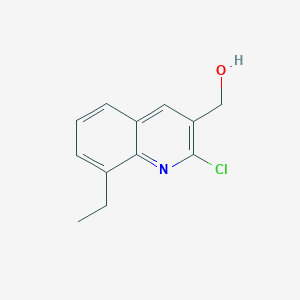

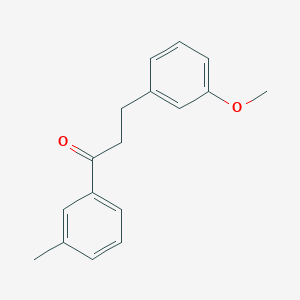
![4-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629572.png)
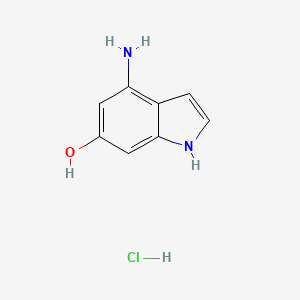

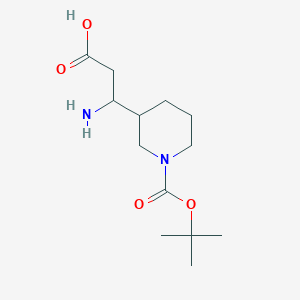
![3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1629576.png)
![5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629577.png)
![3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione](/img/structure/B1629580.png)

